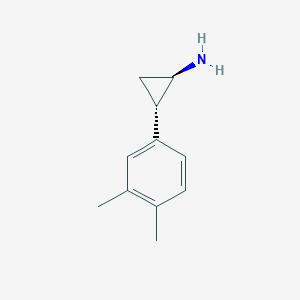
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropane ring substituted with a 3,4-dimethylphenyl group and an amine group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 3,4-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction where the cyclopropane ring is alkylated with a 3,4-dimethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic or basic).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Phenylcyclopropan-1-amine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure with chlorine substitutions instead of methyl groups.
Uniqueness
Substitution Pattern: The presence of the 3,4-dimethylphenyl group imparts unique steric and electronic properties.
Chirality: The specific (1R,2S) configuration may result in different biological activity compared to other stereoisomers.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
KNIOVMIFMGBHCG-WDEREUQCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2CC2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


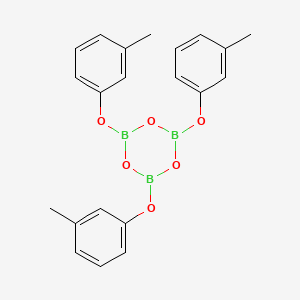

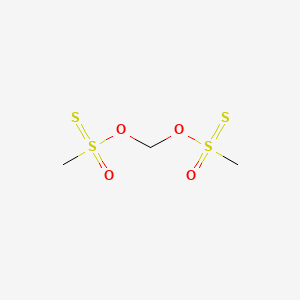
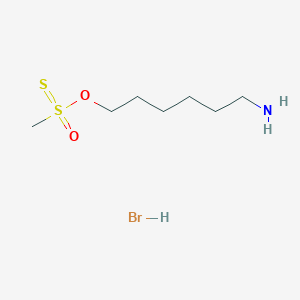
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)

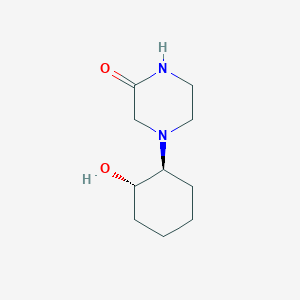

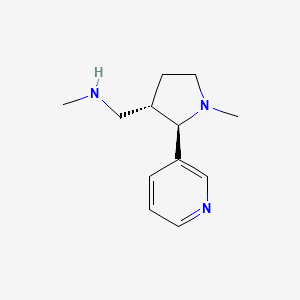
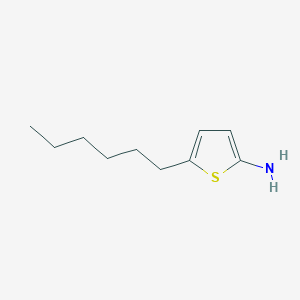
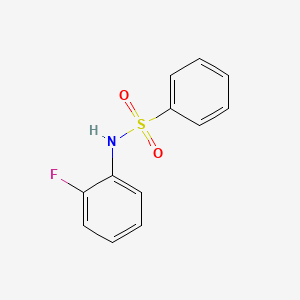
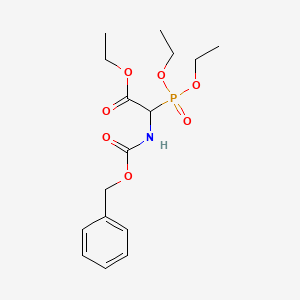

![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
